

An In-depth Technical Guide to 2-Chloro-5,6-dimethylnicotinonitrile

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Compound of Interest

Compound Name: 2-Chloro-5,6-dimethylnicotinonitrile

Cat. No.: B029068

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Prepared by a Senior Application Scientist

Abstract

2-Chloro-5,6-dimethylnicotinonitrile, with a molecular weight of 166.61 g/mol, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and reactivity. Furthermore, it delves into its critical applications as a versatile scaffold and intermediate in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to support researchers, scientists, and drug development professionals in leveraging the full potential of this compound.

Introduction: A Versatile Heterocyclic Intermediate

2-Chloro-5,6-dimethylnicotinonitrile is a substituted pyridine derivative characterized by a strategically functionalized core. The presence of a reactive chlorine atom at the 2-position, a nitrile group at the 3-position, and two methyl groups at the 5- and 6-positions creates a unique electronic and steric environment. This arrangement makes it an exceptionally valuable precursor for the synthesis of a wide array of more complex molecules. Its primary utility lies in its ability to undergo facile nucleophilic aromatic substitution (S_NAr) at the C2-chloro position, providing a gateway to introduce diverse functionalities and build molecular complexity. This

reactivity profile has positioned it as a key intermediate in the synthesis of various biologically active compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of **2-Chloro-5,6-dimethylnicotinonitrile** is fundamental for its effective use in research and development.

Table 1: Physicochemical Properties of **2-Chloro-5,6-dimethylnicotinonitrile**

Property	Value	Reference(s)
IUPAC Name	2-Chloro-5,6-dimethylpyridine-3-carbonitrile	
CAS Number	65176-93-4	
Molecular Formula	C ₈ H ₇ ClN ₂	
Molecular Weight	166.61 g/mol	
Appearance	Solid	
SMILES	<chem>Cc1cc(C#N)c(Cl)nc1C</chem>	
InChI Key	BYVPJDZJIHOUHA-UHFFFAOYSA-N	

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the unambiguous identification and quality control of **2-Chloro-5,6-dimethylnicotinonitrile**. While specific spectra from a single source are not publicly available, a general interpretation based on its structure and data from analogous compounds provides valuable insights.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The spectrum is expected to show a singlet for the aromatic proton on the pyridine ring. Two distinct singlets corresponding to the two methyl groups at the 5- and 6-positions would also be present. The chemical shifts of these peaks provide information about the electronic environment of the protons.

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will appear in the characteristic downfield region (typically 115-125 ppm). The carbon atoms attached to the chlorine and the nitrogen in the pyridine ring will also have characteristic chemical shifts.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by a sharp, strong absorption band around 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. Other significant peaks will correspond to C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching vibrations within the pyridine ring.
- Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 166, with a characteristic isotopic pattern (M+2 peak at m/z 168 with approximately one-third the intensity) due to the presence of the chlorine atom.

Synthesis and Mechanistic Considerations

The synthesis of **2-Chloro-5,6-dimethylnicotinonitrile** can be achieved through various routes. A common and effective method involves the chlorination of a corresponding hydroxypyridine precursor.

Representative Synthetic Pathway

A plausible and widely used method for synthesizing similar 2-chloronicotinonitriles involves the treatment of the corresponding 2-hydroxynicotinonitrile derivative with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).^[1] This transformation is a cornerstone of pyridine chemistry.

POCl₃ or PCl₅
Heat

2-Hydroxy-5,6-dimethyl-
nicotinonitrile



2-Chloro-5,6-dimethyl-
nicotinonitrile

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Caption: General workflow for the synthesis of **2-Chloro-5,6-dimethylnicotinonitrile**.

Experimental Protocol: Chlorination of 2-Hydroxy-5,6-dimethylnicotinonitrile

This protocol is a generalized procedure based on established methods for the chlorination of hydroxypyridines.[1] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

- 2-Hydroxy-5,6-dimethylnicotinonitrile
- Phosphorus oxychloride (POCl₃)
- Ice
- Saturated sodium bicarbonate solution

- Dichloromethane (DCM) or Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-Hydroxy-5,6-dimethylnicotinonitrile.
- **Addition of Chlorinating Agent:** Carefully and slowly add an excess of phosphorus oxychloride (e.g., 3-5 equivalents) to the starting material. The reaction can be exothermic.
- **Heating:** Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
- **Work-up:** Cool the reaction mixture to room temperature. Very cautiously, pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.
- **Neutralization:** Slowly neutralize the acidic aqueous solution by adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford pure **2-Chloro-5,6-dimethylnicotinonitrile**.

Causality and Trustworthiness: The use of excess POCl_3 ensures the complete conversion of the hydroxypyridine to the chloropyridine. The cautious quenching on ice and subsequent neutralization are critical safety and purification steps to handle the reactive unspent POCl_3 and neutralize the acidic byproducts. Each step, from reaction monitoring with TLC to final

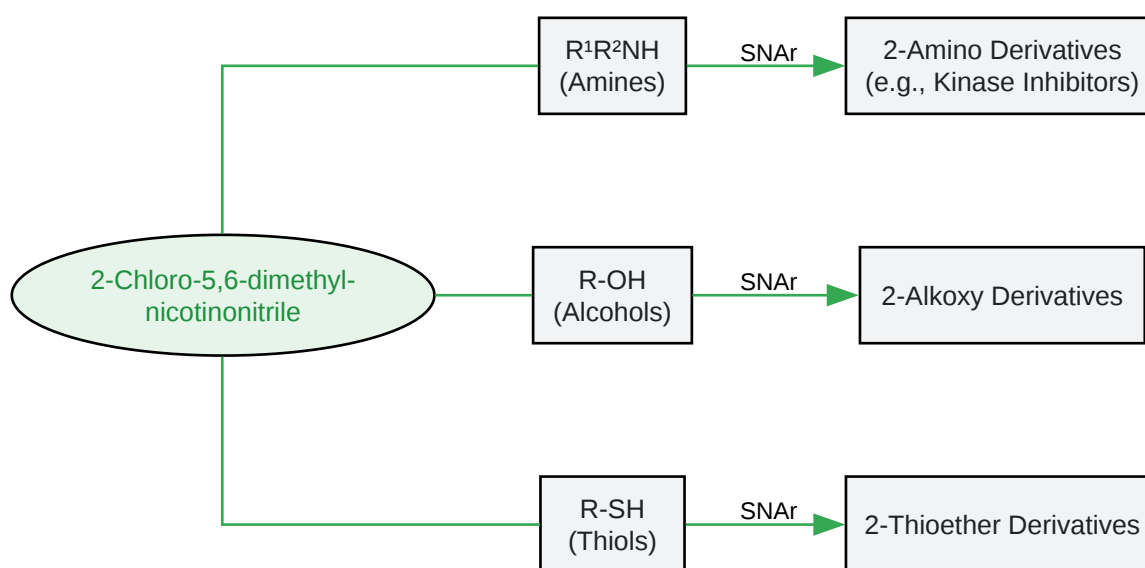
purification, provides a self-validating system to ensure the identity and purity of the final product.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of **2-Chloro-5,6-dimethylnicotinonitrile** stems from the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing nitrile group. This makes the C2 position, bearing the chlorine atom, highly susceptible to nucleophilic aromatic substitution (S_NAr).

Key Transformations and Role as a Scaffold

The chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its application in building libraries of compounds for drug discovery. For instance, reaction with various primary or secondary amines introduces diverse side chains, which is a common strategy in medicinal chemistry to modulate pharmacological activity, selectivity, and pharmacokinetic properties.



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Caption: Versatility of **2-Chloro-5,6-dimethylnicotinonitrile** in S_NAr reactions.

Application in Kinase Inhibitor Synthesis

Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors because the pyridine nitrogen can form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.[2] The 2-chloronicotinonitrile moiety serves as an excellent starting point for building such inhibitors.

For example, reacting **2-Chloro-5,6-dimethylnicotinonitrile** with a suitably functionalized amine can lead to the synthesis of potent inhibitors of protein kinases such as Src and Abl.[3] The dimethylpyridine core can provide a foundation for the molecule, while the introduced amino side chain can be tailored to interact with specific residues in the kinase active site, thereby conferring potency and selectivity.[4] The nitrile group can also be further elaborated or may contribute to binding interactions. This modular approach allows for the rapid generation of analogues to explore structure-activity relationships (SAR).

Safety and Handling

2-Chloro-5,6-dimethylnicotinonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Chloro-5,6-dimethylnicotinonitrile is a high-value chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the C2-chloro group to nucleophilic substitution, makes it an ideal starting material for constructing diverse molecular architectures. Its role as a scaffold for kinase inhibitors highlights its importance in the development of targeted therapeutics. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this versatile building block in their scientific endeavors.

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